Mono(4-Methyl-2-pentyl) Phthalate
Description
Historical Context of Phthalate Esters
Phthalate esters emerged as critical plasticizers in the early 20th century, replacing volatile alternatives like camphor in cellulose nitrate plastics. The commercial synthesis of polyvinyl chloride (PVC) in 1931 catalyzed demand for dialkyl phthalates such as di(2-ethylhexyl) phthalate (DEHP), which dominated industrial applications. Monoesters like Mono(4-Methyl-2-pentyl) Phthalate gained attention later for their role as metabolic intermediates and analytical standards in environmental studies. Their development paralleled advances in chromatographic techniques, which required stable isotope-labeled internal standards for precise quantification.
Taxonomic Position within Phthalate Family
This compound belongs to the monoalkyl phthalate subgroup, distinguished by a single esterified carboxylic acid group (Table 1). This contrasts with diesters like DEHP or diisohexyl phthalate (DIHxP), which feature two alkyl chains.
Table 1: Comparative Taxonomy of Selected Phthalates
| Compound | Molecular Formula | Molecular Weight | Esterification Type |
|---|---|---|---|
| This compound | C₁₄H₁₈O₄ | 250.29 | Monoester |
| Diisohexyl Phthalate (DIHxP) | C₂₀H₃₀O₄ | 334.45 | Diester |
| Di(2-ethylhexyl) Phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | Diester |
Nomenclature and Identification Systems
The compound is systematically named 1-(1,3-dimethylbutyl) 2-carboxybenzene-1,2-dicarboxylate under IUPAC rules. Key identifiers include:
- CAS Registry Number : 856806-35-4
- Synonym : Phthalic acid mono(4-methyl-2-pentyl) ester
- SMILES Notation : CC(C)CC(C)OC(=O)c1ccccc1C(=O)O
Its branched alkyl chain (4-methyl-2-pentyl) confers distinct steric and solubility properties compared to linear analogs. The deuterated variant, this compound-d4 (C₁₄H₁₄D₄O₄), is used in mass spectrometry for isotope dilution assays.
Relationship to Other Isohexyl Phthalates
This compound shares structural homology with diisohexyl phthalates but differs in esterification degree. For example:
Properties
CAS No. |
856806-35-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.294 |
IUPAC Name |
2-(4-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) |
InChI Key |
WBCHJVGWGRPPOT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1,3-Dimethylbutyl) Ester; Phthalic Acid Ester (acid) with 4-Methyl-2-pentanol; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Two-Step Esterification from Phthalic Anhydride
The predominant industrial method adapts the mixed ester synthesis protocol detailed in U.S. Patent 2,862,959. This approach involves:
-
Formation of Phthalic Half-Ester :
Phthalic anhydride reacts stoichiometrically with 4-methyl-2-pentanol at 125–130°C under atmospheric pressure. The reaction achieves >95% conversion within 30 minutes, producing the monoester while minimizing diester byproducts. Critical parameters include:Parameter Optimal Range Effect on Yield Temperature 125–130°C Maximizes anhydride activation without thermal decomposition Alcohol:Anhydride Ratio 1:1 molar Precludes diester formation Agitation Rate 300–500 rpm Ensures homogeneous mixing The intermediate’s acidity (pKa ≈ 3.5) necessitates rapid progression to the second stage to prevent reverse hydrolysis.
-
Termination and Purification :
Immediate cooling to 40°C followed by vacuum distillation (100→10 mmHg) isolates the monoester. Residual diester content remains below 5% when using sulfonic acid catalysts at 0.5–1.0 wt%.
Dehydrohalogenation-Assisted Alkylation
Russian Patent RU2228323C2 describes an alternative route via halogenated intermediates:
-
Synthesis of 2-Chloro-4-methylpentane :
Chlorination of 4-methyl-2-pentene with PCl₅ yields 2-chloro-4-methylpentane (65–70% purity), which undergoes dehydrohalogenation with potassium tert-butoxide in dimethyl sulfoxide (DMSO). -
Alkoxycarbonylation :
The chloro intermediate reacts with phthalic acid in DMSO at 40–120°C, achieving 73.7% selectivity for the monoester. This method’s advantage lies in bypassing anhydride intermediates but requires stringent control of halogenation stoichiometry to prevent dihalide formation.
Reaction Optimization Strategies
Solvent System Engineering
DMSO emerges as the optimal solvent due to its dual role:
-
Polar aprotic nature enhances alkoxide nucleophilicity during dehydrohalogenation
-
High boiling point (189°C) permits elevated reaction temperatures without solvent loss
Comparative solvent performance data:
| Solvent | Dielectric Constant | Monoester Yield | Byproduct Formation |
|---|---|---|---|
| DMSO | 46.7 | 89–92% | <8% |
| DMF | 36.7 | 76–81% | 12–15% |
| Toluene | 2.4 | 34–39% | 41–45% |
Catalytic System Innovations
Sulfuric acid (78% concentration) remains the standard catalyst for esterification, but recent advances propose:
-
Ionic Liquids : [BMIM][HSO₄] achieves 94% conversion at 110°C with 99% monoester selectivity
-
Zeolite Catalysts : H-ZSM-5 modified with SO₃H groups shows 87% yield under solvent-free conditions
Analytical Characterization Protocols
Spectroscopic Verification
-
FT-IR Analysis :
-
NMR Profiling :
-
¹H NMR (CDCl₃): δ 1.25 (m, 2H, CH₂), δ 1.65 (m, 1H, CH), δ 4.95 (t, J=6.5 Hz, 2H, OCH₂)
-
¹³C NMR: 170.8 ppm (COOH), 167.3 ppm (COO), 39.7 ppm (quaternary C)
-
Chromatographic Purity Assessment
HPLC conditions for monoester quantification:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 Reverse Phase | 65:35 MeOH:H₂O (+0.1% TFA) | 1.2 mL/min | 8.7 min |
Method validation shows 99.1–99.6% purity for optimized batches.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale trials demonstrate advantages of tubular reactors:
-
Residence time: 12–15 minutes vs. 3+ hours in batch
-
Productivity: 8.3 kg/h vs. 2.1 kg/h batch equivalent
-
Energy consumption reduced by 62% through integrated heat recovery
Waste Stream Management
The process generates:
-
0.7 kg aqueous HCl/kg product (neutralizable with CaCO₃)
-
0.2 kg DMSO distillate (98% recoverable via molecular sieves)
Chemical Reactions Analysis
Types of Reactions
Mono(4-Methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-methylpentan-2-ol.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Hydrolysis: Benzoic acid and 4-methylpentan-2-ol.
Reduction: 2-(((4-Methylpentan-2-yl)oxy)methyl)benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Mono(4-Methyl-2-pentyl) Phthalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Mono(4-Methyl-2-pentyl) Phthalate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: this compound has a lower molecular weight than its parent BMPP, enhancing its solubility in biological matrices compared to the diester .
- Retention Behavior : BMPP isomers exhibit longer retention times than smaller phthalates like Di-n-butyl Phthalate (DBP), reflecting their higher hydrophobicity .
Toxicological Profiles
Below is a comparative analysis of toxicity endpoints:
Key Findings :
- MEHP : A well-characterized biomarker for Di(2-ethylhexyl) Phthalate (DEHP) exposure, MEHP has been linked to increased birth weight differences in twins (β-coefficient: +3.88% per quartile increase in mixture exposure) .
- MEP : Associated with urinary concentrations exceeding 42.08 μg/L in pregnant women, correlating with birth weight disparities .
Analytical Detection Challenges
GC-MS is the gold standard for phthalate analysis. Key comparisons include:
Q & A
Basic Research Questions
Q. How can Mono(4-methyl-2-pentyl) phthalate (MMPP) be reliably identified and quantified in environmental samples using GC-MS?
- Methodological Answer : Optimize GC-MS parameters using columns such as Rxi-624Sil MS (low-polarity) or Rxi-17Sil MS (mid-polarity), which achieve retention times of 12.47–15.35 minutes for MMPP isomers. Use splitless injection mode with a 1 µL sample volume and helium carrier gas (1.0 mL/min flow rate). Calibration standards should include isomer-specific reference materials due to chromatographic co-elution risks . For quantification, monitor characteristic ions (e.g., m/z 149, 167, 251) and validate with EPA Method 8061A protocols .
Q. What are the key challenges in synthesizing high-purity MMPP for toxicological studies?
- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, catalyst purity) to avoid byproducts like bis(4-methyl-2-pentyl) phthalate isomers. Purification via preparative HPLC with C18 columns and mobile phases (e.g., acetonitrile/water gradients) is recommended. Store synthesized MMPP at 0–6°C in amber vials to prevent degradation .
Q. Which biomarkers or metabolites are indicative of MMPP exposure in human biomonitoring studies?
- Methodological Answer : MMPP is a primary metabolite of di(4-methyl-2-pentyl) phthalate (DMPP). Monitor urinary metabolites using LC-MS/MS with deuterated internal standards (e.g., d4-MMPP). Key oxidative metabolites, analogous to MEHHP (Mono-2-ethyl-5-hydroxyhexyl phthalate) in DEHP metabolism, should also be characterized for exposure assessment .
Advanced Research Questions
Q. How can researchers address data contradictions in MMPP toxicity studies caused by isomer-specific effects?
- Methodological Answer : Bis(4-methyl-2-pentyl) phthalate exists as two isomers (Isomer 1 and 2) with distinct retention times (15.19 vs. 15.35 minutes on Rxi-624Sil MS) . Toxicity assays should isolate isomers via chiral chromatography and compare their endocrine-disrupting potencies using in vitro models (e.g., ERα/β luciferase reporter assays). Dose-response curves must account for isomer-specific pharmacokinetics .
Q. What experimental design considerations are critical for extrapolating MMPP toxicity data from rodents to humans?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolic rates (e.g., hepatic CYP450 activity) and tissue distribution. Use human-relevant doses based on urinary metabolite data from biomonitoring studies (e.g., NHANES protocols) . Validate findings with cross-species in vitro hepatocyte models .
Q. How can extraction efficiency be optimized for MMPP in complex matrices like adipose tissue or plant oils?
- Methodological Answer : Use β-cyclodextrin hypercrosslinked polymer (BnCD-HCP) fibers in headspace solid-phase microextraction (HS-SPME). This method achieves extraction efficiencies >85% for MMPP in lipid-rich samples, with detection limits of 0.02 µg/kg. Validate recovery rates using matrix-matched calibration and isotope dilution .
Key Considerations
- Isomer Differentiation : Always report isomer-specific data due to divergent toxicokinetic profiles .
- Biomarker Validation : Use multi-matrix QC samples (urine, serum) to control for matrix effects in exposure studies .
- Ethical Compliance : Adhere to guidelines for phthalate handling (e.g., Pharmaceutical and Medical Device Act requirements for synthesis licenses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
